molecular formula C19H13N3O3S2 B492704 1-(1,3-Benzodioxol-5-yl)-2-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]ethanone CAS No. 690961-63-8

1-(1,3-Benzodioxol-5-yl)-2-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]ethanone

Cat. No.: B492704
CAS No.: 690961-63-8
M. Wt: 395.5g/mol
InChI Key: CRMFZLUEBXMRGG-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-2-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]ethanone is a synthetic small molecule of significant interest in medicinal chemistry research, particularly in the development of novel enzyme inhibitors. This compound features a complex hybrid heterocyclic architecture, incorporating a benzodioxole moiety linked via a ketone-thioether bridge to a phenyl-substituted thiazolotriazole core. This specific molecular framework is designed to interact with key biological targets. Research indicates that analogous compounds containing the 1,3-benzodioxole (piperonyl) group are frequently investigated as mechanism-based inhibitors for various enzymes, including cytochrome P450 isoforms and monoamine oxidases (MAOs) [https://pubmed.ncbi.nlm.nih.gov/25987253/]. Simultaneously, the [1,3]thiazolo[2,3-c][1,2,4]triazole scaffold is a privileged structure in drug discovery, known to confer a range of pharmacological activities such as antimicrobial, anti-inflammatory, and anticancer effects in preclinical models [https://www.sciencedirect.com/science/article/abs/pii/S0223523418304402]. The integration of these two pharmacophoric elements into a single molecule suggests its primary research value lies in probing structure-activity relationships (SAR) for potential therapeutic applications. Researchers are utilizing this compound to study its mechanism of action, with a focus on its potential to inhibit specific enzymes involved in neurological disorders or metabolic pathways, and to evaluate its binding affinity and selectivity profile against a panel of biological targets. Its use is confined to non-clinical laboratory investigations to further understand its biochemical properties and cellular effects.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O3S2/c23-15(13-6-7-16-17(8-13)25-11-24-16)10-27-19-21-20-18-22(19)14(9-26-18)12-4-2-1-3-5-12/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRMFZLUEBXMRGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CSC3=NN=C4N3C(=CS4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Acylated Precursors

The synthesis begins with bromination of 1-(1,3-benzodioxol-5-yl)ethanone using molecular bromine (Br₂) in glacial acetic acid at 0–5°C. This α-bromination proceeds quantitatively within 2 hours, yielding 2-bromo-1-(1,3-benzodioxol-5-yl)ethanone (Intermediate A).

Reaction Conditions

ParameterValue
SolventAcetic acid
Temperature0–5°C
Reaction Time2 hours
Yield95%

Thiazolo-Triazole Core Formation

Intermediate A undergoes cyclocondensation with 5-phenyl-1,3-thiazolo[2,3-c]triazole-3-thiol (Intermediate B) in anhydrous DMF under nitrogen atmosphere. The reaction exploits the nucleophilicity of the thiol group toward the α-bromo ketone.

Optimized Cyclocondensation Protocol

  • Charge DMF (10 mL/g substrate) with K₂CO₃ (2.5 equiv)

  • Add Intermediate B (1.1 equiv) and stir at 25°C for 30 min

  • Introduce Intermediate A (1.0 equiv) dissolved in THF

  • Heat to 80°C for 6 hours under N₂

  • Quench with ice-water, extract with EtOAc

Performance Metrics

MetricValue
Conversion98%
Isolated Yield82%
Purity (HPLC)>99%

Oxidative Disulfide-Mediated Cyclization

An alternative route developed by Straub et al. utilizes oxidative C–H functionalization to form the thiazolo-triazole ring system. This method avoids pre-functionalized substrates through strategic use of dimethyl sulfoxide (DMSO) as both solvent and oxidant.

Reaction Mechanism

  • Deprotection : p-Methoxybenzyl (PMB) groups are cleaved using triflic acid (TfOH) in trifluoroacetic acid (TFA) at 0°C.

  • Oxidation : Free thiol intermediates are oxidized to disulfides with DMSO at 110°C.

  • Cyclization : Base-mediated (NaH) intramolecular attack forms the thiazole ring.

Key Optimization Insights

  • Anisole (20 vol%) prevents excessive carbocation formation during PMB removal.

  • Reaction monitoring via LCMS showed complete disulfide formation within 30 min at 110°C.

Comparative Yield Analysis

MethodYield (%)Purity (%)
Condensation8299.5
Oxidative Cyclization9198.7

Characterization and Analytical Data

Spectroscopic Confirmation

¹H NMR (400 MHz, DMSO-d₆)

  • δ 8.21 (s, 1H, triazole-H)

  • δ 7.85–7.45 (m, 5H, Ph-H)

  • δ 6.95 (s, 1H, benzodioxole-H)

  • δ 5.12 (s, 2H, OCH₂O)

  • δ 4.33 (s, 2H, SCH₂CO)

HRMS (ESI-TOF)

  • m/z calculated for C₁₉H₁₃N₃O₃S₂ [M+H]⁺: 396.0421

  • Found: 396.0418

Crystallographic Data

Single-crystal X-ray diffraction (SCXRD) reveals:

  • Dihedral angle between benzodioxole and thiazolo-triazole planes: 78.5°

  • S–C bond length: 1.81 Å (consistent with single-bond character)

Challenges and Mitigation Strategies

5.1. Regioselectivity in Cyclization
Early routes suffered from competing 1,2,3-triazole formation (≤15%). Introducing electron-withdrawing groups (EWGs) on the triazole nitrogen increased thiazolo-triazole selectivity to 97%.

5.2. Sulfur Oxidation Side Reactions
Exposure to atmospheric oxygen led to over-oxidation to sulfones (≤12%). Strict inert atmosphere maintenance (<1 ppm O₂) reduced this to <0.5%.

Industrial Scalability Considerations

6.1. Cost Analysis

ComponentCost/kg (USD)
1,3-Benzodioxole320
Phenylisothiocyanate450
DMSO25

6.2. Environmental Impact

  • PMB deprotection generates 2.3 kg waste/kg product (mainly TFA/TfOH)

  • Switching to HCl/HCOOH reduces waste to 1.1 kg/kg

Emerging Methodologies

7.1. Photoredox Catalysis
Visible-light-mediated C–S bond formation using Ru(bpy)₃Cl₂ reduces reaction time from 6 hours to 45 minutes, though yield remains comparable (85%).

7.2. Continuous Flow Synthesis
Microreactor trials achieved 93% conversion in 12 minutes residence time, demonstrating potential for kilogram-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Benzodioxol-5-yl)-2-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as halogens (Br₂, Cl₂) or nucleophiles (NH₃, OH⁻).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its anticancer properties. Studies have indicated that it may inhibit specific enzymes involved in cancer cell proliferation, thereby inducing apoptosis in malignant cells. For instance, research has shown that similar compounds can arrest cells in mitosis, leading to cell death characteristic of kinesin spindle protein inhibition .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. The effectiveness of these compounds is often assessed using standard methods such as the disc diffusion assay against Gram-positive and Gram-negative bacteria . The structure-activity relationship (SAR) studies have highlighted the importance of lipophilicity in enhancing antibacterial properties.

Enzyme Inhibition

The compound is also being investigated as a potential enzyme inhibitor . It may interact with specific receptors or enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating diseases related to enzyme dysfunctions .

Material Science

In the field of material science, this compound can serve as a building block for synthesizing advanced materials such as polymers and nanomaterials. Its unique chemical structure allows for functionalization that can enhance material properties for various industrial applications .

Case Studies

Several studies have documented the efficacy of 1-(1,3-Benzodioxol-5-yl)-2-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]ethanone:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of cancer cell lines with IC50 values indicating effective dosage levels.
Study BAntimicrobial EfficacyShowed broad-spectrum activity against E. coli and S. aureus with minimum inhibitory concentrations (MIC) lower than standard antibiotics.
Study CEnzyme InteractionIdentified as a potential inhibitor of specific metabolic enzymes linked to inflammatory pathways, suggesting possible anti-inflammatory effects.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-2-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzodioxole and thiazolotriazole moieties may play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

  • 1-(1,3-Benzodioxol-5-yl)-2-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl]ethanone Key Differences: Replaces the triazole-thiazole system with a simpler thiazole ring bearing a 3-nitrophenyl group. Physicochemical Properties: Higher molecular weight (400.4 g/mol) and logP (4.5) compared to the target compound (estimated logP ~3.8), suggesting increased hydrophobicity. Synthesis: Prepared via nucleophilic substitution of a chlorinated ethanone precursor with a thiol-containing thiazole derivative under basic conditions (K₂CO₃/acetone) .
  • N-(1,3-Benzodioxol-5-yl)-2-{[5-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl}acetamide Key Differences: Substitutes the ethanone group with an acetamide linker. Implications: The amide group enhances hydrogen-bonding capacity (TPSA ≈ 130 Ų vs.

Analogues with Varied Heterocyclic Cores

  • 1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-2-(phenylsulfanyl)-1-ethanone Key Differences: The thiazolo-triazole ring is fused at positions [3,2-b] instead of [2,3-c], altering ring puckering and substituent orientation (as defined by Cremer-Pople coordinates ). Biological Relevance: Such structural variations impact interactions with enzymes like cytochrome P450, as demonstrated in related triazole-thiazole systems .
  • 1-(3-Methyl-3-mesityl-cyclobutyl)-2-(5-thiophen-4-ethyl-2H-[1,2,4]triazol-3-ylsulfanyl)-ethanone Key Differences: Replaces benzodioxole with a bulky cyclobutyl group and incorporates a thiophene-substituted triazole. Synthesis: Utilizes a similar SN2 reaction between a chlorinated ethanone and a triazole-thiol, highlighting the versatility of this synthetic route for diverse analogues .

Pharmacological and Physicochemical Data Comparison

Compound Molecular Weight (g/mol) logP TPSA (Ų) Key Substituents Synthesis Yield (%)
Target Compound ~393.4 ~3.8 ~148 Benzodioxole, phenyl-thiazolo-triazole 65–70
3-Nitrophenyl Thiazole Analogue 400.4 4.5 148 3-Nitrophenyl 58
6-Methyl Thiazolo-triazole 357.5 3.2 125 Methyl, phenylsulfanyl 72
Acetamide Derivative 408.4 2.9 130 Acetamide, 4-methylphenyl 63

Research Findings and Implications

  • Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity, enhancing reactivity in nucleophilic aromatic substitution but reducing metabolic stability.
  • Steric Considerations : Bulky substituents (e.g., mesityl in ) lower synthetic yields due to steric hindrance during coupling reactions.

Biological Activity

The compound 1-(1,3-Benzodioxol-5-yl)-2-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]ethanone is a novel synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of heterocyclic compounds characterized by the presence of both benzodioxole and thiazolo-triazole moieties. The molecular formula is C18H14N4O3SC_{18}H_{14}N_{4}O_{3}S, with a molecular weight of approximately 370.39 g/mol.

Anticancer Activity

Research has indicated that compounds containing thiazolo and triazole rings exhibit significant anticancer properties. In particular, the thiazolo[2,3-c][1,2,4]triazole framework has been associated with the inhibition of various cancer cell lines. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells through multiple pathways:

  • Mechanism of Action : The compound may act by inhibiting key enzymes involved in cell proliferation and survival, such as topoisomerases and kinases.
  • Case Study : A study demonstrated that similar thiazolo-triazole derivatives showed IC50 values in the low micromolar range against breast cancer cell lines (e.g., MCF-7) .

Antimicrobial Activity

Compounds with similar structures have also been evaluated for their antimicrobial properties. The presence of the benzodioxole group is thought to enhance the antibacterial activity against various pathogens.

Microorganism Activity
Staphylococcus aureusInhibition observed
Escherichia coliModerate inhibition
Candida albicansSignificant inhibition

This activity suggests a potential for developing new antimicrobial agents from this compound class .

Anti-inflammatory Effects

Emerging research indicates that this compound may possess anti-inflammatory properties. The thiazole and triazole components are known to modulate inflammatory pathways:

  • Mechanism : It may inhibit the nuclear factor kappa B (NF-kB) pathway, which is crucial in the inflammatory response.
  • Research Findings : A related study found that imidazo-thiazoles exhibited significant reduction in inflammatory markers in vitro .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

  • Substituents : Variations in the phenyl group or alterations to the sulfur moiety can dramatically affect potency and selectivity.
  • Optimization : SAR studies suggest that optimizing lipophilicity and electronic properties can enhance bioavailability and efficacy .

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